![molecular formula C5H7ClO B2810100 2-Chloro-3-methylcyclopropane-1-carbaldehyde CAS No. 139387-00-1](/img/structure/B2810100.png)
2-Chloro-3-methylcyclopropane-1-carbaldehyde
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Description
“2-Chloro-3-methylcyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 139387-00-1 . It has a molecular weight of 118.56 . The IUPAC name for this compound is 2-chloro-3-methylcyclopropanecarbaldehyde .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-methylcyclopropane-1-carbaldehyde” is 1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 . This indicates that the molecule consists of a cyclopropane ring with a chlorine atom and a methyl group attached to one carbon, and a formyl group attached to another carbon.Scientific Research Applications
Synthesis and Chemical Properties
Recent advances in the chemistry of related compounds, such as 2-chloroquinoline-3-carbaldehyde, focus on the synthesis of quinoline ring systems and the creation of fused or binary heterocyclic systems. These compounds, including 2-Chloro-3-methylcyclopropane-1-carbaldehyde analogs, are significant for their synthetic applications in producing biologically active compounds (Hamama et al., 2018).
Applications in Organic Synthesis
The title compound 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde, an analog of 2-Chloro-3-methylcyclopropane-1-carbaldehyde, is used to transform into tricyclic heterocycles, showcasing the versatility of these compounds in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).
Transformations and Reactions
A study on 1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, demonstrates its transformation into high-yield dienes through HCl elimination. These dienes are important for smooth 4 + 2 cycloaddition reactions, illustrating the potential for creating complex molecular structures (Patrick et al., 2002).
Cyclization Reactions
The exploitation of Cyclopropane Carbaldehydes in Prins Cyclization, a technique used for constructing strained hexahydrooxonines and bicyclized products, exemplifies the application of 2-Chloro-3-methylcyclopropane-1-carbaldehyde in complex synthetic pathways (Kumar et al., 2018).
properties
IUPAC Name |
2-chloro-3-methylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBRMWQXDQUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylcyclopropane-1-carbaldehyde |
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